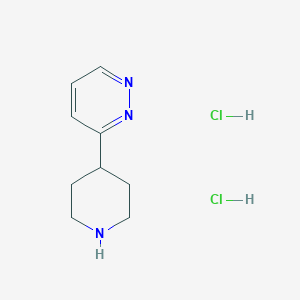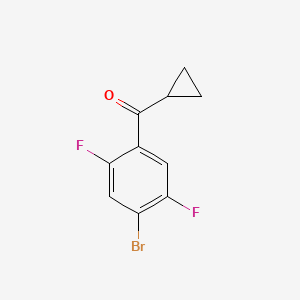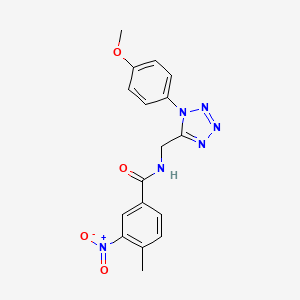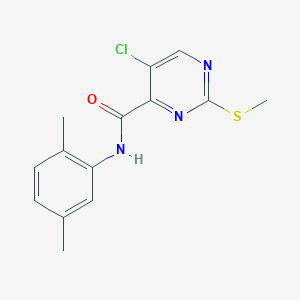![molecular formula C22H24N4O6S B2762479 N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide CAS No. 1171670-37-3](/img/structure/B2762479.png)
N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bond Effect and Structural Investigation
Comprehensive theoretical and experimental structural studies on a related compound, focusing on hydrogen-bond effects and molecular structure, were conducted. These studies included elemental analysis, spectroscopic methods (FT IR, 1 H NMR, UV–Vis, MS), and quantum chemical calculations. The stability of the molecule was analyzed using natural bond orbital analysis, indicating that stability arises from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds. This research helps in understanding the structural and electronic properties of such compounds, which can be crucial for their application in various scientific fields (Mansour & Ghani, 2013).
Crystal Structure and Thermodynamic Properties
Another study focused on the crystal structure and thermodynamic properties of a derivative, highlighting its assembly into a 2D-net framework by hydrogen bonds. Quantum chemical computations provided insights into the optimized geometric structure, fitting well with molecular structure. This research is significant for understanding the interaction and stability of such compounds in different environments (Zeng, Wang, & Zhang, 2021).
Tautomerism and Cocrystal Formation
Research on the cocrystallization of a related compound with theophylline demonstrated the existence of different tautomeric forms, providing insights into hydrogen-shift isomerization. This study contributes to the knowledge of crystal engineering and the design of pharmaceutical cocrystals (Lu, Cruz-Cabeza, Rohani, & Jennings, 2011).
Synthesis and Biological Evaluation
Studies on the synthesis of new derivatives and their biological evaluation against bacteria and fungi were conducted, offering insights into the antimicrobial potential of such compounds. This research is pivotal for developing new antimicrobial agents (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
SAR and Molecular Docking Studies
Selective coordination abilities of a Schiff-base ligand derived from a similar compound towards copper(II) were explored, including molecular structures, spectral studies, and SAR analysis. This work informs the development of ligands with specific metal coordination capabilities, which is crucial for applications in catalysis and material science (Mansour, 2014).
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-14-12-15(2)25-21(24-14)26-33(29,30)17-8-6-16(7-9-17)23-13-18-19(27)31-22(32-20(18)28)10-4-3-5-11-22/h6-9,12-13,23H,3-5,10-11H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUCQFKRMIZIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC4(CCCCC4)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2762400.png)




![2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone](/img/structure/B2762406.png)

![1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2762410.png)
![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2762412.png)


![2-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762418.png)
